REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH3:9][N:10](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.[Zn]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]#[N:10])=[N:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
Name
|
1,1′-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
zinc cyanide
|
Quantity
|
2.9 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
wash with 10% aqueous NaCl (3×75 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by chromatography on silica gel eluting with hexane/EtOAc (9:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |